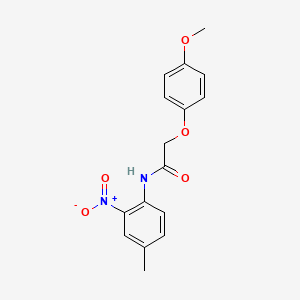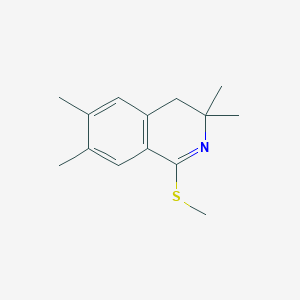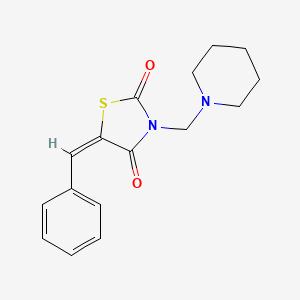
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as MNA-715, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as acetanilides and is structurally similar to the commonly used pain reliever acetaminophen. MNA-715 has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurodegenerative diseases. In
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a decrease in cell proliferation and an increase in apoptosis. 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been found to have analgesic effects and may have potential as a pain reliever. It has also been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been well studied and its properties and effects are well documented. However, one limitation of using 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments is that its mechanism of action is not yet fully understood. This can make it difficult to design experiments and interpret results.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of interest is the development of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide derivatives that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide and how it interacts with cells and signaling pathways. Finally, there is potential for 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves several steps, including the reaction of 4-methoxyphenol with phosgene to form 4-methoxyphenyl chloroformate. This intermediate is then reacted with 4-methyl-2-nitroaniline to form the final product, 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. The synthesis method has been well established and has been used to produce 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in large quantities for research purposes.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It does this by inducing apoptosis, or programmed cell death, in cancer cells. 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties and has potential as a treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-8-14(15(9-11)18(20)21)17-16(19)10-23-13-6-4-12(22-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVUWFEDVZWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)

![5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid](/img/structure/B4985057.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)

![dimethyl 5-[(methoxyacetyl)amino]isophthalate](/img/structure/B4985121.png)

